molecular formula C16H21N7O2S2 B2644620 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-52-2

1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2644620
CAS No.: 850914-52-2
M. Wt: 407.51
InChI Key: NKTIZSJFUMNGIL-UHFFFAOYSA-N
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Description

Historical Context of Purine and Thiadiazole Research in Medicinal Chemistry

Purines, first synthesized by Emil Fischer in 1884 via uric acid derivatization, established foundational principles for nucleic acid chemistry and enzyme cofactor design. Fischer’s identification of the purine nucleus (C₅H₄N₄) enabled systematic substitutions at positions 2, 6, and 8, leading to bioactive derivatives like theophylline and azathioprine. Parallel developments in thiadiazole chemistry emerged in the mid-20th century, with 1,3,4-thiadiazole gaining prominence due to its mesoionic character and sulfur-mediated lipophilicity. The FDA approval of acetazolamide (a 1,3,4-thiadiazole sulfonamide) in 1953 validated this scaffold’s drug development potential.

Significance of Heterocyclic Hybrid Molecules in Drug Discovery

Hybrid architectures merge pharmacophoric elements to overcome single-target limitations. For purine-thiadiazole conjugates, this synergy enhances:

  • Binding pocket compatibility : The planar purine system engages π-π stacking in kinase active sites, while the thiadiazole’s sulfur atom coordinates with metalloenzyme zinc ions.
  • Metabolic stability : Thiadiazole’s electron-deficient ring resists oxidative degradation, countering purine’s susceptibility to xanthine oxidase.
  • Solubility-lipophilicity balance : Pyrrolidine at purine’s 8-position introduces conformational flexibility, mitigating thiadiazole’s hydrophobicity.

Table 1 : Key Hybridization Effects in Purine-Thiadiazole Conjugates

Property Purine Contribution Thiadiazole Contribution Hybrid Advantage
Aromatic stacking Imidazole/pyrimidine rings Electron-deficient ring Multi-modal target engagement
Metabolic stability High CYP450 susceptibility Sulfur-mediated resistance Extended half-life
Solubility Polar N-H groups Lipophilic sulfur Balanced LogP

Pharmacological Relevance of Purine-Thiadiazole Conjugates

Clinical data reveal three therapeutic niches for these hybrids:

  • Anticancer agents : Thiadiazole-linked purines inhibit tubulin polymerization (IC₅₀ = 0.17–0.87 μM in leukemia models) and topoisomerase II. The 5-methyl-1,3,4-thiadiazole moiety in the subject compound may enhance DNA intercalation via its rigid planar structure.
  • Antimicrobials : Hybrids disrupt folate biosynthesis by dual inhibition of dihydrofolate reductase (purine domain) and dihydropteroate synthase (thiadiazole domain).
  • Neuromodulators : 8-pyrrolidinyl substitutions, as seen in the target molecule, improve blood-brain barrier penetration for adenosine A₂ₐ receptor antagonism.

Bioisosterism Principles in Thiadiazole-Modified Purine Derivatives

Bioisosteric replacement strategies optimize ADME profiles:

  • Oxygen-to-sulfur swaps : Replacing purine’s 6-oxo group with thiadiazole’s thioether (as in the subject compound) increases logP by 1.2 units, enhancing CNS penetration.
  • Ring equivalence : 1,3,4-thiadiazole serves as a pyrimidine bioisostere, conserving hydrogen-bonding topology while adding sulfur’s polarizability.
  • Linker optimization : The ethylthio spacer between purine and thiadiazole balances conformational freedom (entropic binding penalty reduction) and metabolic stability (vs. ester or amide linkers).

Structural Analysis :
The subject compound’s design applies Fischer’s classical purine substitution patterns:

  • 1,3-Dimethyl groups : Block xanthine oxidase-mediated oxidation at N1 and N3, a strategy used in theophylline prodrugs.
  • 8-Pyrrolidinyl : Mimics adenosine’s ribose interaction with purinergic receptors while introducing basicity (pKa ≈ 8.1) for lysosomal trapping.
  • Thiadiazole-thioether : The 2-thio-5-methyl-1,3,4-thiadiazole group acts as a meta-benzodioxole bioisostere, providing similar π-surface area (34.2 Ų vs. 36.7 Ų) with improved sulfur-mediated hydrophobic contacts.

Properties

IUPAC Name

1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2S2/c1-10-18-19-15(27-10)26-9-8-23-11-12(17-14(23)22-6-4-5-7-22)20(2)16(25)21(3)13(11)24/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTIZSJFUMNGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound featuring a purine backbone and various functional groups that may influence its biological activity. This article aims to explore its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H26N8O2S2C_{22}H_{26}N_8O_2S^2 and a molecular weight of approximately 341.41 g/mol. Its structural components include:

  • A purine core , which is common in many biologically active molecules.
  • A thiadiazole moiety , potentially contributing to anticancer properties.
  • A pyrrolidine ring , which may enhance pharmacological effects.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant cytotoxic properties against various cancer cell lines. For instance:

  • Compounds similar to 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine have shown IC50 values ranging from 0.28 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of tubulin polymerization , which disrupts the mitotic spindle formation in cancer cells.
  • Interaction with various cellular targets leading to apoptosis or cell cycle arrest .

Case Studies

A few notable studies have focused on the anticancer potential of thiadiazole derivatives:

  • Study A : Evaluated the cytotoxic effects of several thiadiazole compounds against HCT116 and H460 cell lines, revealing that certain modifications at the C-5 position significantly enhanced activity (IC50 = 3.29 μg/mL for HCT116) .
  • Study B : Investigated the structure–activity relationship (SAR) of thiadiazole derivatives, demonstrating that substitutions at specific positions influenced their cytotoxic efficacy against multiple cancer types .

Antioxidant Activity

Initial studies suggest that compounds with similar structural features possess antioxidant properties. The DPPH radical scavenging assay indicated potential antioxidant activity, although specific data for this compound remains limited .

Synthesis and Future Directions

The synthesis of 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine involves multi-step organic synthesis techniques that allow for the modification of functional groups to optimize biological activity . Future research should focus on:

  • Detailed pharmacokinetic studies.
  • Exploration of additional biological activities beyond anticancer effects.

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities associated with this compound and its derivatives. The following sections summarize key applications:

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. In particular:

  • Inhibition of Tumor Growth : Studies have demonstrated that certain derivatives can inhibit the growth of melanoma and breast cancer cell lines with IC50 values as low as 0.28 µg/mL .
  • Mechanism of Action : The anticancer activity is often linked to the interaction with tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Properties

Compounds similar to 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione have shown antimicrobial effects against various pathogens. The presence of the thiadiazole ring enhances these properties:

  • Broad-Spectrum Activity : Studies have indicated effective inhibition against both Gram-positive and Gram-negative bacteria .

Antiepileptic Effects

Recent investigations into the pharmacological profile of thiadiazole derivatives suggest potential antiepileptic effects:

  • Seizure Reduction : Certain compounds in this class have demonstrated efficacy in reducing seizure frequency in animal models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiadiazole precursors. The synthetic pathways often yield various derivatives that can be screened for enhanced biological activity.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Screening

A study evaluated the cytotoxic effects of several derivatives on the SK-MEL-2 melanoma cell line. The most active derivative exhibited an IC50 value of 4.27 µg/mL, indicating strong potential for development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In vitro testing against a panel of bacterial strains revealed that a derivative of this compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests its potential use in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ in substitutions on the purine core, heterocyclic thio-linked groups, or side-chain modifications. Below is a detailed comparison:

Compound Core Structure Position 7 Substituent Position 8 Substituent Key Features
1,3-Dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione 1,3-Dimethyl purine dione 5-Methyl-1,3,4-thiadiazole-thioethyl Pyrrolidinyl Electron-deficient thiadiazole; enhanced hydrophobicity and potential π-stacking
3-Methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione 3-Methyl purine dione 4-Methyl-1,3-thiazole-thioethyl Pyrrolidinyl Thiazole’s electron-rich nature may improve solubility; reduced steric hindrance
8-Ethyltetrazolo[1,5-f]pyrimidine-5,7(3H,6H)-dione Tetrazolo-pyrimidine Ethyl group at position 8 N/A Smaller molecular weight (180.1 g/mol); lacks heterocyclic thioether linkage

Research Findings and Gaps

  • Synthetic Challenges: The thiosemicarbazone synthesis method described in (reflux with HCl/ethanol) may apply to the thiadiazole-thioethyl side chain but requires optimization for purine derivatives.
  • Comparative Limitations : Evidence gaps include solubility, logP, and in vitro activity data for the target compound. Future studies should prioritize these parameters against analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.